molecular formula C5F10O2 B14249820 Pentafluoroethyl pentafluoropropanoate CAS No. 206436-41-1

Pentafluoroethyl pentafluoropropanoate

Cat. No.: B14249820
CAS No.: 206436-41-1
M. Wt: 282.04 g/mol
InChI Key: DJRMJRUIINFCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentafluoroethyl pentafluoropropanoate is a fluorinated organic compound with the molecular formula C5F10O2. It is characterized by the presence of five fluorine atoms attached to both the ethyl and propanoate groups. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluoroethyl pentafluoropropanoate can be synthesized through several methods. One common approach involves the reaction of pentafluoroethanol with pentafluoropropionic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of microreactors and advanced mixing techniques can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Pentafluoroethyl pentafluoropropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to form pentafluoroethyl alcohol and other derivatives.

    Oxidation Reactions: The compound can be oxidized to form higher oxidation state products.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentafluoroethyl pentafluoropropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which pentafluoroethyl pentafluoropropanoate exerts its effects is primarily through its interaction with molecular targets. The compound’s fluorinated structure allows it to form strong hydrogen bonds and van der Waals interactions with proteins and enzymes. This can lead to the inhibition of enzyme activity or alteration of protein function. The specific pathways involved depend on the target molecule and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentafluoroethyl pentafluoropropanoate is unique due to its high degree of fluorination, which imparts exceptional thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring robust and durable compounds .

Properties

IUPAC Name

1,1,2,2,2-pentafluoroethyl 2,2,3,3,3-pentafluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F10O2/c6-2(7,3(8,9)10)1(16)17-5(14,15)4(11,12)13
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRMJRUIINFCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20782452
Record name Pentafluoroethyl pentafluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20782452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206436-41-1
Record name Pentafluoroethyl pentafluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20782452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.